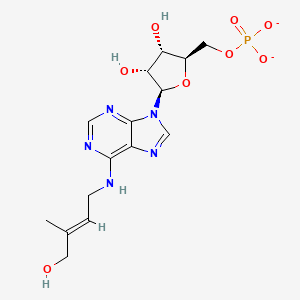

9-Ribosyl-trans-zeatin 5'-phosphate(2-)

Description

Classification as a Cytokinin Nucleotide

9-Ribosyl-trans-zeatin 5'-phosphate(2-), also known as trans-zeatin (B1683218) riboside monophosphate (tZRMP), is chemically classified as a purine (B94841) ribonucleoside 5'-monophosphate. nih.gov It is structurally an adenosine (B11128) 5'-monophosphate (AMP) molecule that is substituted at the N-6 position by a (2E)-4-hydroxy-3-methylbut-2-en-1-yl group. nih.govebi.ac.uk This structure places it within the broader class of plant hormones known as cytokinins. ebi.ac.ukwikipedia.org

Cytokinins are a group of phytohormones characterized by their ability to promote cell division (cytokinesis). wikipedia.orggcwgandhinagar.com They are generally adenine (B156593) derivatives with a side chain attached to the N6 position. ebi.ac.ukyoutube.com 9-Ribosyl-trans-zeatin 5'-phosphate(2-) is specifically categorized as an isoprenoid cytokinin due to its isoprene-derived side chain. ebi.ac.uk It is considered a cytokinin nucleotide, an inactive precursor form that the plant can convert into a biologically active free-base cytokinin. youtube.com It is the conjugate acid of 9-ribosyl-trans-zeatin 5'-phosphate(2-). nih.gov

Interactive Table: Chemical Properties of 9-Ribosyl-trans-zeatin 5'-phosphate

| Property | Value |

|---|---|

| Molecular Formula | C15H22N5O8P |

| Molecular Weight | 431.34 g/mol |

| IUPAC Name | [(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate (B84403) |

| Synonyms | tZRMP, 9-ribosyl-trans-zeatin 5'-monophosphate, trans-zeatin riboside monophosphate |

Data sourced from PubChem. nih.gov

Overview of its Role as a Plant Metabolite

As a plant metabolite, 9-Ribosyl-trans-zeatin 5'-phosphate(2-) is a crucial intermediate in the biosynthesis and metabolism of cytokinins. nih.govmtoz-biolabs.com It is a central molecule in the de novo "adenylate pathway" of cytokinin production, where an isopentenyl group is attached to an adenosine monophosphate (AMP) molecule. kegg.jpnih.gov

The biosynthesis of trans-zeatin type cytokinins, which are considered highly active, involves the hydroxylation of the isopentenyl side chain of their precursors. ebi.ac.uknih.gov Specifically, enzymes known as cytochrome P450 monooxygenases (CYP735A) catalyze the conversion of isopentenyladenine-type cytokinin nucleotides to trans-zeatin-type nucleotides like 9-Ribosyl-trans-zeatin 5'-phosphate. ebi.ac.uknih.gov This compound is then a direct precursor to the active cytokinin, trans-zeatin, through the action of LONELY GUY (LOG) enzymes which remove the phosphate group. nih.gov

The presence and concentration of 9-Ribosyl-trans-zeatin 5'-phosphate(2-) are integral to the regulation of various plant growth and development processes that are governed by cytokinins. mtoz-biolabs.comnih.gov These processes are fundamental to a plant's life cycle and its ability to adapt to environmental conditions. nih.gov

Interactive Table: Key Plant Processes Regulated by Cytokinins

| Process | Description |

|---|---|

| Cell Division | Promotes cell division (cytokinesis) in roots and shoots. wikipedia.orggcwgandhinagar.comnumberanalytics.com |

| Morphogenesis | Influences the formation of shoots and roots, often in interaction with auxin. gcwgandhinagar.com |

| Nutrient Mobilization | Promotes the movement of nutrients from source tissues to sink tissues. numberanalytics.com |

| Leaf Senescence | Delays the aging and yellowing of leaves by preventing protein breakdown. wikipedia.orgyoutube.comnumberanalytics.com |

| Apical Dominance | Works in concert with auxin to regulate the growth of lateral buds. wikipedia.orgyoutube.com |

Structure

3D Structure

Propriétés

Formule moléculaire |

C15H20N5O8P-2 |

|---|---|

Poids moléculaire |

429.32 g/mol |

Nom IUPAC |

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C15H22N5O8P/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(28-15)5-27-29(24,25)26/h2,6-7,9,11-12,15,21-23H,3-5H2,1H3,(H,16,17,18)(H2,24,25,26)/p-2/b8-2+/t9-,11-,12-,15-/m1/s1 |

Clé InChI |

IRILMCCKFANGJQ-HNNGNKQASA-L |

SMILES isomérique |

C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)/CO |

SMILES canonique |

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)CO |

Origine du produit |

United States |

Biosynthetic Pathways of 9 Ribosyl Trans Zeatin 5 Phosphate 2

De Novo Cytokinin Biosynthesis

The primary route for the synthesis of 9-Ribosyl-trans-zeatin 5'-phosphate(2-) in plants is the de novo pathway, which begins with simple precursors and builds the complex molecule through a series of enzymatic steps. This process primarily involves the creation of an isopentenyladenine backbone followed by a specific hydroxylation event.

Role of Isopentenyl Transferases (IPTs) in Initial Prenylation Steps

The first committed step in the biosynthesis of isoprenoid cytokinins, including the trans-zeatin (B1683218) types, is catalyzed by a family of enzymes known as isopentenyltransferases (IPTs). nih.govnih.gov In plants, these enzymes are broadly classified into two groups: adenylate IPTs (ATP/ADP-IPTs) and tRNA IPTs. oup.comebi.ac.uk The ATP/ADP-IPTs are responsible for the bulk synthesis of isopentenyladenine (iP)- and trans-zeatin (tZ)-type cytokinins. oup.comnih.gov

These enzymes utilize dimethylallyl diphosphate (B83284) (DMAPP) as the isoprenoid side-chain donor and transfer the isopentenyl group to the N6 position of an adenine (B156593) moiety. nih.govebi.ac.uk The preferred substrates for these enzymes are adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (ADP). nih.govebi.ac.uknih.gov This initial reaction yields iP-type cytokinin nucleotides, specifically isopentenyladenosine 5'-triphosphate (iPRTP) and isopentenyladenosine 5'-diphosphate (iPRDP), which are the direct precursors for tZ-type nucleotides. nih.gov In Arabidopsis, several IPT genes (AtIPT1, 3, 4–8) encode for these ATP/ADP-IPTs. oup.com

| Enzyme Family | Key Enzymes (Arabidopsis) | Substrates | Products | Primary Role |

| Adenylate Isopentenyltransferases (ATP/ADP-IPTs) | AtIPT1, AtIPT3, AtIPT4, AtIPT5, AtIPT7, AtIPT8 | ATP, ADP, DMAPP | iPRTP, iPRDP | Bulk biosynthesis of iP- and tZ-type cytokinins oup.comebi.ac.uknih.gov |

| tRNA Isopentenyltransferases (tRNA-IPTs) | AtIPT2, AtIPT9 | Adenine in tRNA, DMAPP | Isopentenylated tRNA | Biosynthesis of cis-zeatin (B600781) (cZ)-type cytokinins oup.comnih.govbio-world.com |

Hydroxylation of Isopentenyladenine Nucleotides to trans-Zeatin Nucleotides

Following the initial prenylation, the isopentenyladenine (iP) nucleotides undergo a crucial modification to become trans-zeatin (tZ) nucleotides. This step involves the stereo-specific hydroxylation of the terminal methyl group on the isopentenyl side chain. youtube.comnih.govnih.gov This conversion is the defining step in the formation of the trans-zeatin backbone and is a key regulatory point in cytokinin metabolism. wikipedia.org The direct products of this reaction are tZ-type ribotides, such as 9-Ribosyl-trans-zeatin 5'-monophosphate (also known as trans-zeatin riboside 5'-monophosphate or tZRMP), which exists as the 9-Ribosyl-trans-zeatin 5'-phosphate(2-) anion at physiological pH. nih.govyoutube.comnih.gov

The enzymes responsible for the trans-hydroxylation of iP nucleotides are cytochrome P450 monooxygenases, specifically those from the CYP735A family. youtube.comnih.gov In the model plant Arabidopsis thaliana, two genes, CYP735A1 and CYP735A2, encode these cytokinin hydroxylases. nih.govwikipedia.org

These enzymes catalyze the conversion of iP-type nucleotides to their corresponding tZ-type forms. youtube.comnih.gov In vitro studies have demonstrated that both CYP735A1 and CYP735A2 preferentially utilize isopentenyladenine nucleotides (iPRMPs, iPRDPs, iPRTPs) as substrates over the free base or nucleoside forms. The monophosphate form, iPRMP, is considered the best substrate. nih.gov This reaction specifically produces trans-zeatin nucleotides and not the cis-isomer, highlighting the stereo-specificity of the enzymes. The expression of these genes is regulated by various factors, including other phytohormones, suggesting that this hydroxylation step is a critical control point in cytokinin biosynthesis. nih.govwikipedia.org

| Enzyme | Gene (Arabidopsis) | Function | Preferred Substrate(s) | Product |

| Cytokinin trans-hydroxylase | CYP735A1 | Catalyzes the trans-hydroxylation of the isoprenoid side chain of iP nucleotides. youtube.comnih.gov | Isopentenyladenosine 5'-monophosphate (iPRMP) nih.gov | trans-Zeatin riboside 5'-monophosphate (tZRMP) youtube.com |

| Cytokinin trans-hydroxylase | CYP735A2 | Catalyzes the trans-hydroxylation of the isoprenoid side chain of iP nucleotides. youtube.comnih.gov | Isopentenyladenosine 5'-monophosphate (iPRMP) nih.gov | trans-Zeatin riboside 5'-monophosphate (tZRMP) youtube.com |

Formation from trans-Zeatin and Ribose-5-phosphate

In addition to the de novo pathway starting from adenosine phosphates, plants possess a salvage pathway that can convert cytokinin free bases back into their corresponding nucleotides. oup.com This allows the cell to recycle cytokinin bases and interconvert different forms of the hormone. The formation of 9-Ribosyl-trans-zeatin 5'-phosphate from the free base trans-zeatin is catalyzed by adenine phosphoribosyltransferases (APRTs). oup.com

This reaction involves the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the N9 position of the trans-zeatin purine (B94841) ring, yielding trans-zeatin riboside 5'-monophosphate (tZRMP). ebi.ac.uk PRPP itself is synthesized from ribose-5-phosphate. While the de novo pathway is considered the primary source of new cytokinin synthesis, this salvage mechanism is crucial for maintaining cytokinin homeostasis within the plant. oup.com In Arabidopsis, the APT1 gene encodes a key enzyme for this conversion. oup.com

Intermediary Steps in Cytokinin Activation

Cytokinin nucleotides, such as 9-Ribosyl-trans-zeatin 5'-phosphate(2-), are generally considered to be inactive precursor or storage forms of the hormone. To exert their biological effects, such as promoting cell division and differentiation, they must be converted into their active, free-base forms.

Conversion of Inactive Cytokinin Nucleotides to Biologically Active Free-Base Forms

The final and decisive step in activating cytokinins is the conversion of cytokinin ribotides directly into their biologically active free-base forms. nih.gov This crucial reaction is catalyzed by a family of phosphoribohydrolases known as LONELY GUY (LOG) enzymes. nih.gov

The LOG enzymes remove the ribose-phosphate moiety from cytokinin 5'-monophosphates in a single step. nih.gov For example, a LOG enzyme acts on 9-Ribosyl-trans-zeatin 5'-monophosphate (tZRMP) to release the active free base, trans-zeatin (tZ), and ribose-5-phosphate. nih.gov This one-step activation pathway is now considered the primary mechanism for producing active cytokinins in the cell, providing a spatially and temporally precise supply of the active hormone where it is needed for developmental processes. nih.govnih.gov

Role of LONELY GUY (LOG) Family Cytokinin Nucleoside 5'-Monophosphate Phosphoribohydrolases

The final and crucial step in activating cytokinin precursors, such as 9-ribosyl-trans-zeatin 5'-monophosphate (tZRMP), is catalyzed by a family of enzymes known as LONELY GUY (LOG) cytokinin nucleoside 5'-monophosphate phosphoribohydrolases. nih.govdigitalnz.org These enzymes facilitate a direct conversion of inactive cytokinin nucleotides into their biologically active free-base forms by removing the phosphoribosyl group. nih.govnih.govresearchgate.net

First identified in rice through a mutant screen for defects in shoot meristem maintenance, the LOG enzyme was found to convert inactive cytokinin nucleotides directly to their active free-base forms in a single step. nih.gov This discovery was significant as it unveiled a direct activation pathway, contrasting with a previously hypothesized two-step process involving separate nucleotidases and nucleosidases. nih.govresearchgate.net Functional tests with recombinant rice LOG (OsLOG) demonstrated that it specifically hydrolyzes cytokinin nucleoside 5'-monophosphates, including isopentenyladenosine 5'-monophosphate (iPRMP) and tZRMP, to yield the free base and ribose 5'-monophosphate. nih.gov Importantly, the enzyme shows high specificity for cytokinin nucleotides and does not react with AMP, indicating its dedicated role in cytokinin activation. nih.govnih.gov

Homologs of the rice LOG gene have been identified in numerous plant species, including Arabidopsis thaliana and bread wheat, suggesting this direct activation pathway is a primary and conserved mechanism across the plant kingdom. nih.govresearchgate.netfrontiersin.org In Arabidopsis, seven of the nine predicted LOG homologs demonstrated enzymatic activity equivalent to that of rice LOG. nih.gov The expression patterns of multiple LOG family members often parallel the concentrations of active cytokinins, further supporting their central role in regulating the levels of active cytokinins during developmental processes like fruit growth. frontiersin.org

| Enzyme | Substrate(s) | Product(s) | Specificity | Source Organism |

|---|---|---|---|---|

| OsLOG (rice) | iPRMP, tZRMP | iP, tZ, Ribose 5'-monophosphate | Specific for cytokinin 5'-monophosphates; no activity with AMP, di- or triphosphates. nih.gov | Oryza sativa nih.gov |

| AtLOGs (1-5, 8) | iPRMP, tZRMP, cZRMP, DZRMP | iP, tZ, cZ, DHZ | Equivalent activity to OsLOG. nih.gov | Arabidopsis thaliana nih.gov |

| PpLOGs (peach) | tZRMP, iPRMP, DHZMP | tZ, iP, DHZ | Expression levels correlate with active cytokinin concentrations during fruit development. frontiersin.org | Prunus persica frontiersin.org |

Alternative Biosynthetic Routes

While the canonical pathway for cytokinin biosynthesis is well-studied, alternative routes contribute significantly to the production of zeatin-type cytokinins, including the precursor 9-Ribosyl-trans-zeatin 5'-phosphate(2-).

iPAMP-Independent Pathways of Cytokinin Biosynthesis

Evidence from studies in Arabidopsis thaliana has revealed the existence of an alternative, isopentenyladenosine-5'-monophosphate (iPAMP)-independent pathway for the biosynthesis of zeatin-type cytokinins. nih.govnih.gov In experiments using deuterium (B1214612) labeling, the biosynthetic rate of zeatin riboside-5'-monophosphate (the protonated form of 9-Ribosyl-trans-zeatin 5'-phosphate(2-)) was found to be approximately 66 times higher than that of iPAMP in isopentenyltransferase (ipt)-transformed Arabidopsis. nih.govresearchgate.net

This alternative pathway appears to be a normal part of wild-type plant metabolism and is not solely associated with the expression of a bacterial ipt gene. nih.gov The iPAMP-independent pathway directly produces a trans-zeatin-type cytokinin by transferring a hydroxylated side chain from a precursor, suggested to be (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBDP), to an adenine nucleotide. oup.com The side-chain donor for this pathway is of terpenoid origin, as demonstrated by the reduction of biosynthetic flux when treated with mevastatin, an inhibitor of the cytosolic mevalonate (B85504) pathway. nih.govnih.gov This indicates that the endogenous iPAMP-independent pathway is likely localized in the cytosol. nih.gov

Contribution of tRNA Degradation Pathways

The degradation of transfer RNA (tRNA) is another established source of cytokinins. oup.comkegg.jp This pathway involves the enzymatic modification of specific tRNA molecules. tRNA-isopentenyltransferases (tRNA-IPTs) catalyze the addition of an isopentenyl group to the adenine at position 37 (A37), adjacent to the anticodon of tRNAs that read codons starting with uridine (B1682114). oup.comfrontiersin.org This creates tRNA-bound N6-isopentenyladenosine phosphate (B84403) (iPRP). frontiersin.org

Biosynthesis in Microorganisms and Plant-Microbe Interactions

Cytokinin production is not limited to plants; many microorganisms, including fungi and bacteria, can synthesize these phytohormones, often as a means to manipulate host plant development. nih.govnih.gov

Fungal Cytokinin Biosynthesis Pathways

Various fungal species, both pathogenic and beneficial, are known to produce cytokinins. nih.govnih.govmdpi.com In many fungi, the tRNA degradation pathway is the predominant route for cytokinin biosynthesis, which is reflected in the common presence of cis-zeatin and isopentenyladenine type cytokinins in their metabolic profiles. frontiersin.orgnih.gov A homolog of the tRNA-isopentenyltransferase gene, MOD5, was first identified in the yeast Saccharomyces cerevisiae, and mutations in this gene significantly reduce cytokinin production. frontiersin.org

The pathogenic fungus Leptosphaeria maculans, which infects oilseed rape, produces a wide range of cytokinins, with cis-zeatin derivatives being the most abundant. nih.gov This fungus possesses a functional isopentenyltransferase (IPT) involved in cis-zeatin production. nih.gov Similarly, beneficial fungi like Trichoderma species are known to produce phytohormones, including cytokinins, which contribute to their plant growth-promoting effects. mdpi.com

| Fungus | Lifestyle | Primary Cytokinin Type(s) Produced | Identified Biosynthetic Pathway/Enzyme |

|---|---|---|---|

| Leptosphaeria maculans | Hemi-biotrophic pathogen | cis-Zeatin derivatives nih.gov | Isopentenyltransferase (IPT) nih.gov |

| Saccharomyces cerevisiae | Saprophyte | iP-type cytokinins frontiersin.org | tRNA-isopentenyltransferase (MOD5) frontiersin.org |

| Trichoderma spp. | Beneficial symbiont | Auxins, Gibberellins, Cytokinins mdpi.com | General phytohormone production mdpi.com |

Secretion of Cytokinins by Phytopathogens

Many plant-associated bacteria, both pathogenic and beneficial, actively synthesize and secrete cytokinins to interact with and modulate their host plants. nih.govnih.gov Phytopathogens often use cytokinins to manipulate host cell division and nutrient allocation to their advantage. nih.gov

A classic example is the gall-forming bacterium Agrobacterium tumefaciens. This pathogen transfers a segment of its DNA (T-DNA) into the plant genome, which contains genes for auxin and cytokinin biosynthesis, including an ipt gene. researchgate.netcapes.gov.br The expression of this ipt gene leads to the overproduction of cytokinins, causing uncontrolled cell division and the formation of crown galls. researchgate.net Similarly, the bacterium Rhodococcus fascians produces cytokinins that are essential for causing disease symptoms in plants like Arabidopsis. nih.gov Spores of biotrophic fungi, such as rusts and powdery mildews, also contain cytokinins, which are thought to be associated with the "green islands" (areas of delayed senescence) seen at infection sites. nih.gov

Metabolic Dynamics and Interconversion of 9 Ribosyl Trans Zeatin 5 Phosphate 2

Interconversion with Related Cytokinin Forms

The biological activity of cytokinins is intrinsically linked to their molecular form. The conversion between nucleotides, nucleosides, and free bases is a primary mechanism for controlling cytokinin signaling.

9-Ribosyl-trans-zeatin 5'-monophosphate (tZRMP) is a precursor to the biologically active free base, trans-zeatin (B1683218) (tZ). The conversion can occur through two principal pathways.

A two-step enzymatic process was historically considered the main route. This pathway first involves the dephosphorylation of the cytokinin nucleotide (tZRMP) to its corresponding nucleoside, trans-zeatin riboside (tZR), a reaction catalyzed by various phosphatases such as 5'-nucleotidases. nih.govnih.gov Subsequently, the ribose group is cleaved from tZR by nucleosidases to release the active free base, trans-zeatin. nih.gov

More recently, a more direct and pivotal pathway has been identified, mediated by enzymes known as "LONELY GUY" (LOG). researchgate.netresearchgate.net These enzymes are cytokinin-specific phosphoribohydrolases that directly convert cytokinin nucleotides, like tZRMP, into their active free-base forms in a single step. researchgate.netnih.gov This direct activation pathway is considered to play a crucial role in regulating cytokinin activity during normal plant growth and development. nih.gov The free bases are recognized as the most biologically active forms, directly interacting with cytokinin receptors to initiate signaling cascades. nih.gov

Table 1: Key Enzymes in the Conversion of 9-Ribosyl-trans-zeatin 5'-phosphate to its Active Form

| Pathway | Enzyme(s) | Reaction Step | Product(s) |

|---|---|---|---|

| Two-Step Pathway | 5'-Nucleotidase / Phosphatase | tZRMP → tZR | trans-Zeatin Riboside (tZR) |

| Nucleosidase | tZR → tZ | trans-Zeatin (tZ) | |

| Direct Pathway | LONELY GUY (LOG) Phosphoribohydrolase | tZRMP → tZ | trans-Zeatin (tZ) |

Cytokinin biosynthesis de novo initially produces cytokinin nucleotides. nih.govmdpi.com The process starts with the action of adenosine (B11128) phosphate-isopentenyltransferase (IPT) enzymes, which attach an isopentenyl side chain to an adenosine phosphate (B84403) moiety, primarily ATP or ADP, forming isopentenyladenine ribotides (iPRPs). mdpi.com

These iPRPs are the direct precursors to trans-zeatin type cytokinins. The enzyme cytochrome P450 monooxygenase, specifically members of the CYP735A family, catalyzes the trans-hydroxylation of the isopentenyl side chain of iPRPs (iPRMP, iPRDP, and iPRTP) to produce the corresponding trans-zeatin ribotides: 9-Ribosyl-trans-zeatin 5'-monophosphate (tZRMP), 5'-diphosphate (tZRDP), and 5'-triphosphate (tZRTP). mdpi.comnih.gov In vitro studies have shown that these enzymes preferentially use the nucleotide forms over the nucleoside or free base as substrates. nih.gov The interconversion between these mono-, di-, and triphosphate forms is managed by enzymes involved in general adenine (B156593) metabolism. nih.gov

Inactivation and Degradation Mechanisms

To maintain hormonal homeostasis, excess or inappropriately located cytokinins must be inactivated or degraded. This is achieved through several metabolic routes, including conjugation to other molecules or irreversible cleavage.

Glucosylation, the attachment of a glucose molecule, is a common method of cytokinin inactivation. researchgate.netnih.gov These reactions are catalyzed by uridine (B1682114) diphosphate (B83284) glycosyltransferases (UGTs). Depending on the attachment point, glucosylation can be reversible or irreversible.

O-Glucosylation: This process occurs on the hydroxyl group of the zeatin side chain and is catalyzed by specific O-glucosyltransferases (ZOGT). researchgate.netnih.gov The resulting O-glucosides are considered inactive storage forms, as the glucose can be removed by β-glucosidases, thereby reactivating the hormone. nih.gov In Arabidopsis, UGTs 85A1, 73C1, and 73C5 have been identified as responsible for forming O-glucosides of trans-zeatin. nih.gov

N-Glucosylation: This involves the attachment of glucose to the nitrogen atoms of the purine (B94841) ring, typically at the N7 or N9 positions. nih.gov This modification is generally considered irreversible as the resulting N-glucosides are resistant to cleavage by glucosidases. nih.gov In Arabidopsis, the enzymes UGT76C1 and UGT76C2 are known to catalyze the formation of N7- and N9-glucosides from various cytokinins, including trans-zeatin, effectively removing them from the active pool. nih.gov

Another, less common, inactivation pathway is the conjugation of an amino acid to the cytokinin molecule. Specifically, the amino acid alanine (B10760859) can be attached to the N9 position of the zeatin purine ring. This reaction forms a conjugate known as 9-alanylzeatin, which was first identified in the seeds of Lupinus angustifolius and named lupinic acid. A specific transferase enzyme that catalyzes the conversion of zeatin to this inactive form has been isolated from Lupinus luteus seeds. This process represents a distinct mechanism for permanently deactivating the cytokinin free base.

The primary route for the irreversible degradation of cytokinins is through the oxidative cleavage of their N6-isoprenoid side chain. researchgate.net This catabolic reaction is catalyzed by the enzyme cytokinin oxidase/dehydrogenase (CKX). CKX targets cytokinins with unsaturated isoprenoid side chains, making trans-zeatin and its riboside (tZR) preferred substrates. researchgate.net The reaction cleaves the side chain, yielding adenine or adenosine and the corresponding aldehyde. This process permanently destroys the hormonal activity and is a critical mechanism for regulating active cytokinin levels in plant tissues.

Table 2: Major Inactivation and Degradation Pathways for Zeatin-Type Cytokinins

| Pathway | Enzyme(s) | Modification | Reversibility | Resulting Compound(s) |

|---|---|---|---|---|

| O-Glucosylation | Zeatin O-glucosyltransferase (ZOGT / UGT) | Addition of glucose to side chain | Reversible | trans-Zeatin-O-glucoside |

| N-Glucosylation | N-glucosyltransferase (UGT) | Addition of glucose to purine ring (N7 or N9) | Irreversible | trans-Zeatin-N7-glucoside, trans-Zeatin-N9-glucoside |

| Alanylation | Zeatin-alanine transferase | Addition of alanine to purine ring (N9) | Irreversible | 9-alanylzeatin (Lupinic acid) |

| Oxidative Cleavage | Cytokinin Oxidase/Dehydrogenase (CKX) | Cleavage of N6-side chain | Irreversible | Adenine, 3-methyl-2-butenal |

Subcellular Localization and Transport Mechanisms

The regulation of cytokinin activity is tightly linked to its spatial distribution within the plant, from the tissue level down to the subcellular compartments. The specific localization of different cytokinin forms, including their phosphorylated derivatives, dictates their accessibility to metabolic enzymes and signaling receptors, thereby modulating their physiological effects.

Differential Subcellular Distribution of Cytokinins

Cytokinin biosynthesis and metabolism occur in multiple cellular compartments, leading to a differential distribution of various cytokinin species. The enzymes responsible for the initial steps of cytokinin biosynthesis, the isopentenyltransferases (IPTs), are found in plastids, mitochondria, and the cytosol. youtube.comoup.com This distribution implies that cytokinin nucleotides, the primary products of IPT activity, are synthesized in these organelles. Specifically, plastid-localized IPTs are thought to be the main source of zeatin-type cytokinins. oup.com

Consequently, 9-Ribosyl-trans-zeatin 5'-phosphate(2-) and its related phosphorylated forms are expected to be present in the compartments where they are synthesized. For instance, studies have identified trans-zeatin riboside monophosphate (tZRMP), a closely related compound, in the cytoplasm. nih.gov The presence of cytokinin nucleotides in the cytoplasm and organelles necessitates transport mechanisms to move them to their sites of action or further metabolism. The negatively charged phosphate groups at neutral pH generally hinder the simple diffusion of these molecules across biological membranes. nih.gov

To illustrate the varied distribution of different cytokinin forms, the following table, compiled from data on Arabidopsis thaliana leaf cells, showcases the subcellular localization of several key cytokinin species.

| Cytokinin Species | Predominant Subcellular Location(s) |

| trans-Zeatin (tZ) | Extracellular (apoplast), Cytoplasm |

| trans-Zeatin riboside (tZR) | Extracellular (apoplast), Cytoplasm |

| trans-Zeatin riboside monophosphate (tZRMP) | Cytoplasm |

| Isopentenyladenine (iP) | Cytoplasm |

| Isopentenyladenosine (iPR) | Cytoplasm |

| trans-Zeatin-O-glucoside (tZOG) | Extracellular (apoplast), Cytoplasm |

This table is a representation of the differential distribution of various cytokinin forms and is based on published research findings. nih.gov

Membrane Transport Systems for Cytokinin Ribosides

The movement of cytokinin ribosides and their phosphorylated counterparts across cellular membranes is facilitated by specific transporter proteins. While direct transport data for 9-Ribosyl-trans-zeatin 5'-phosphate(2-) is limited, the transport mechanisms for related cytokinin forms provide significant insights.

Several families of membrane transporters are implicated in cytokinin transport, including Equilibrative Nucleoside Transporters (ENTs), Purine Permeases (PUPs), and ATP-binding cassette (ABC) transporters. nih.govfrontiersin.orgnih.gov

Equilibrative Nucleoside Transporters (ENTs): This family of transporters is known to mediate the transport of various nucleosides, including cytokinin ribosides. nih.gov Some plant ENTs function as proton-dependent secondary active transporters. nih.gov While their primary substrates are nucleosides, the potential for transporting phosphorylated nucleosides like 9-Ribosyl-trans-zeatin 5'-phosphate(2-) remains an area of active investigation.

ATP-Binding Cassette (ABC) Transporters: These primary active transporters utilize the energy from ATP hydrolysis to move substrates across membranes. nih.gov Certain members of the ABCG subfamily have been identified as cytokinin transporters. For example, ABCG14 is crucial for the root-to-shoot translocation of trans-zeatin type cytokinins. nih.govfrontiersin.org Given that cytokinin nucleotides are precursors to the transported forms, it is plausible that specific ABC transporters are involved in their compartmentalization.

Plastidial Nucleotide Transporters: The synthesis of zeatin-type cytokinins in plastids necessitates the export of these molecules to the cytosol. The Arabidopsis protein Brittle1 (AtBT1), a plastidial membrane-localized nucleotide uniport carrier, has been shown to transport adenylates such as AMP, ADP, and ATP. nih.gov This suggests a potential mechanism for the movement of cytokinin nucleotides, including 9-Ribosyl-trans-zeatin 5'-phosphate(2-), from their site of synthesis in the plastids to the cytoplasm.

The coordinated action of these and potentially other, yet uncharacterized, transporters ensures the precise distribution of 9-Ribosyl-trans-zeatin 5'-phosphate(2-) and other cytokinin forms, which is essential for the regulation of plant growth and development.

Biological Roles and Physiological Functions in Plants

Regulation of Plant Growth and Development

This compound is a key signaling molecule, orchestrating plant growth from the cellular level to the whole organism. It is involved in the intricate network of hormonal signals that govern plant architecture and life cycle progression.

9-Ribosyl-trans-zeatin 5'-phosphate(2-) and its derivatives are fundamental regulators of the cell cycle and differentiation. As a type of cytokinin, its primary effects in plant tissue culture systems include the control of cell division. rpicorp.comrpicorp.commelford.co.uk Cytokinins, in general, are essential signaling molecules that regulate numerous processes related to growth and development. nih.gov Research in rice (Oryza sativa) has shown that trans-zeatin (B1683218) (tZ)-type cytokinins, which are biosynthesized from precursors like 9-Ribosyl-trans-zeatin 5'-phosphate, are functional in promoting the growth of both roots and shoots. nih.gov

| Process | Observed Effect of Zeatin Riboside/tZ-type Cytokinins | Plant/System Studied | Source |

|---|---|---|---|

| Cell Division | Control and promotion | Plant Tissue Culture | rpicorp.comrpicorp.commelford.co.uk |

| Organ Growth | Growth promotion in both roots and shoots | Rice (Oryza sativa) | nih.gov |

The regulation of shoot architecture is a critical function of cytokinins derived from 9-Ribosyl-trans-zeatin 5'-phosphate(2-). Its dephosphorylated form, trans-zeatin riboside (tZR), is recognized as a key long-distance signal. nih.gov Studies involving grafting experiments with Arabidopsis have revealed that the transport of tZR from the roots to the shoots is sufficient to regulate traits related to meristem activity. nih.govbohrium.com In contrast, the active form, trans-zeatin (tZ), primarily controls leaf size without affecting meristem activity. nih.govbohrium.com This dual signaling system, involving both the precursor (tZR) and the active form (tZ), allows plants to finely tune shoot growth in response to changing environmental conditions. nih.govbohrium.com The control of shoot growth and formation is a consistently noted effect in plant tissue culture applications. rpicorp.comrpicorp.commelford.co.uk

While cytokinins are often associated with promoting shoot growth, they can have an inhibitory effect on root development, particularly adventitious roots. Research on cucumber (Cucumis sativus) has identified trans-zeatin riboside (tZR) as a primary suppressor of adventitious root formation. nih.gov In these studies, tZR was the main cytokinin found in the xylem sap, transported from the roots. nih.govresearchgate.net The application of tZR to hypocotyl tissues effectively inhibited the formation of new adventitious roots, suggesting it acts as an endogenous negative regulator in the plant. nih.govresearchgate.net

| Parameter | Finding | Source |

|---|---|---|

| Identity of Suppressor | trans-zeatin riboside (tZR) | nih.gov |

| Location | Predominant cytokinin in root xylem sap | nih.gov |

| Observed Concentration in Sap | 2x10-8 M | nih.govresearchgate.net |

| Effective Inhibitory Concentration | Starting from 3.16x10-9 M | nih.govresearchgate.net |

A well-established role of cytokinins, including derivatives of 9-Ribosyl-trans-zeatin 5'-phosphate(2-), is the delay of leaf senescence. rpicorp.comrpicorp.commelford.co.uk Senescence is an age-dependent process that is also influenced by various hormonal signals. nih.gov Cytokinins negatively regulate this process; for instance, a decline in endogenous zeatin-type cytokinin levels has been shown to result in a senescence-like phenotype in Arabidopsis. nih.gov This indicates their crucial role in maintaining the physiological health and longevity of leaves.

Involvement in Stress Responses

Beyond developmental regulation, 9-Ribosyl-trans-zeatin 5'-phosphate(2-) and related cytokinin molecules are integral to how plants perceive and adapt to environmental challenges.

Interactions with Other Phytohormone Pathways

The activity of 9-Ribosyl-trans-zeatin 5'-phosphate(2-) and other cytokinins is not isolated; it is intricately connected with the signaling pathways of other phytohormones, creating a complex regulatory network that fine-tunes plant growth and development in response to both internal cues and external environmental stimuli.

Crosstalk with Auxin Signaling and Metabolism

The interaction between cytokinins and auxin is a cornerstone of plant developmental biology, often characterized by an antagonistic relationship. While direct molecular studies on 9-Ribosyl-trans-zeatin 5'-phosphate(2-) are limited, the broader understanding of cytokinin-auxin crosstalk provides a framework for its putative functions.

Cytokinins, as a class, are known to influence auxin signaling and metabolism at multiple levels. Research has shown that cytokinins can repress both auxin signaling and transport, thereby modulating auxin-dependent developmental processes. For instance, in the root apical meristem, a delicate balance between auxin and cytokinin activities is crucial for maintaining the stem cell niche and controlling the rate of cell division and differentiation. Cytokinins are generally considered to promote cell differentiation, acting in opposition to auxin, which promotes cell division and maintains stem cell identity.

Contributions to Plant Productivity

The regulatory roles of cytokinins in plant growth and development have significant implications for agriculture, as they directly influence traits that determine crop yield. By modulating processes such as cell division, nutrient allocation, and stress responses, cytokinins, including their phosphorylated precursors like 9-Ribosyl-trans-zeatin 5'-phosphate(2-), can have a profound impact on plant productivity.

Impact on Agricultural Yield in Crop Species

Research on major cereal crops has demonstrated the positive effects of cytokinin application on yield components. For example, in wheat , the application of trans-zeatin has been shown to significantly increase grain yield, particularly under conditions of stress. This is attributed to the role of cytokinins in promoting grain filling and delaying senescence, thereby extending the period of photosynthetic activity.

The table below summarizes the observed effects of the application of trans-zeatin, a closely related cytokinin, on the yield parameters of wheat. It is important to note that while this data provides a strong indication of the potential impact of 9-Ribosyl-trans-zeatin 5'-phosphate(2-), further research is required to quantify its specific effects.

| Crop Species | Treatment | Parameter | Observed Effect |

| Wheat | trans-zeatin application | Grain Yield | Significant Increase |

| Wheat | trans-zeatin application | 1000-grain weight | Increase |

| Wheat | trans-zeatin application | Number of grains per spike | Increase |

Interactive Data Table: Effect of trans-Zeatin Application on Wheat Yield Parameters

Note: The data presented is based on studies of trans-zeatin and serves as an indicator of the potential effects of 9-Ribosyl-trans-zeatin 5'-phosphate(2-).

Molecular Mechanisms of Action and Regulation

Cytokinin Signal Transduction

The signaling pathway of cytokinins, including 9-Ribosyl-trans-zeatin 5'-phosphate, is a multistep phosphorelay system analogous to the two-component systems found in bacteria. This cascade begins with the perception of the cytokinin signal at the cell membrane and culminates in the activation of specific genes in the nucleus.

The initial step in cytokinin signaling is the perception of the hormone by membrane-localized sensor histidine kinases, which act as cytokinin receptors. nih.gov In Arabidopsis thaliana, these receptors include ARABIDOPSIS HISTIDINE KINASE 2 (AHK2), AHK3, and CYTOKININ RESPONSE 1/ARABIDOPSIS HISTIDINE KINASE 4 (CRE1/AHK4). nih.gov While cytokinin free bases are generally considered the active forms that bind to these receptors, studies have shown that cytokinin ribotides, such as trans-zeatin (B1683218) riboside-5'-monophosphate, can also activate certain receptors. For instance, trans-zeatin riboside-5'-monophosphate has been shown to activate the CRE1/AHK4 receptor. nih.gov Upon binding of a cytokinin, the receptor undergoes a conformational change, leading to its autophosphorylation on a conserved histidine residue within its kinase domain. nih.gov

Following receptor activation, the phosphoryl group is transferred through a multi-step His-Asp phosphorelay system. nih.gov This system involves two main types of proteins: histidine-containing phosphotransfer proteins (AHPs) and response regulators (ARRs). The phosphoryl group from the activated histidine kinase receptor is first transferred to a conserved histidine residue on an AHP. nih.gov These AHPs then shuttle the phosphoryl group from the cytoplasm to the nucleus.

The His-Asp phosphorelay is a conserved signaling mechanism that allows plants to respond to a variety of internal and external cues. researchgate.net In the context of cytokinin signaling, this system provides a rapid and efficient means of transmitting the hormonal signal from the cell membrane to the nucleus. jst.go.jp

Once in the nucleus, the phosphorylated AHPs transfer the phosphoryl group to a conserved aspartate residue on type-B response regulators (Type-B ARRs). nih.gov Type-B ARRs are a class of transcription factors that, upon phosphorylation, become activated and bind to specific DNA sequences in the promoters of cytokinin-responsive genes. nih.govnih.gov This binding initiates the transcription of these genes, leading to the various physiological responses associated with cytokinins.

The activation of these nuclear transcription factors is a critical step in the cytokinin signaling pathway, as it directly links the perception of the hormone to changes in gene expression. nih.gov A primary transcriptional response to cytokinin is the induction of genes encoding type-A response regulators (Type-A ARRs). nih.gov Type-A ARRs act as negative regulators of the signaling pathway, creating a feedback loop that helps to modulate the plant's response to cytokinins. nih.gov

Gene Regulatory Networks

The cellular levels and activity of cytokinins, including 9-Ribosyl-trans-zeatin 5'-phosphate, are meticulously controlled by complex gene regulatory networks. These networks involve the transcriptional regulation of genes related to cytokinin metabolism and the function of specific genes that influence cytokinin concentrations.

Cytokinin signaling itself regulates the expression of genes involved in cytokinin metabolism, indicating a homeostatic feedback mechanism. nih.govnih.gov For example, the expression of certain CYTOKININ OXIDASE/DEHYDROGENASE (CKX) genes, which encode enzymes that irreversibly degrade cytokinins, is induced by cytokinin treatment. frontiersin.orgmdpi.com This provides a mechanism to control cytokinin levels and prevent over-accumulation. Conversely, the expression of ISOPENTENYLTRANSFERASE (IPT) genes, which are involved in cytokinin biosynthesis, can also be regulated by cytokinin levels. researchgate.netfrontiersin.org Additionally, genes encoding cytokinin hydroxylases, such as CYP735A2, which are involved in the synthesis of trans-zeatin, are also part of this transcriptional control. mdpi.com

Table 1: Key Genes in Cytokinin Metabolism Regulated by Cytokinin Signaling

| Gene Family | Function | Regulation by Cytokinin |

| CKX (e.g., CKX4, CKX5) | Cytokinin degradation | Upregulated nih.govnih.govfrontiersin.org |

| IPT | Cytokinin biosynthesis | Regulated researchgate.net |

| CYP735A (e.g., CYP735A2) | trans-Zeatin biosynthesis | Upregulated nih.govnih.gov |

| UGT (e.g., UGT76C2) | Cytokinin conjugation (inactivation) | Upregulated nih.govnih.gov |

Research in Arabidopsis thaliana has identified specific genes that play a role in fine-tuning cytokinin levels. Among these are AtSOFL1 and AtSOFL2, which belong to the SOB-FIVE LIKE family of proteins. nih.govnih.gov These two genes act redundantly as positive modulators of the endogenous content of specific cytokinins. nih.govnih.gov

Overexpression of either AtSOFL1 or AtSOFL2 leads to phenotypes characteristic of cytokinin overproduction, such as reduced apical dominance and delayed senescence, along with elevated levels of endogenous cytokinins. nih.govplos.org Conversely, a double mutant (sofl1 sofl2) exhibits significantly reduced levels of cytokinin nucleotides, including trans-zeatin riboside monophosphate (the precursor to 9-Ribosyl-trans-zeatin 5'-phosphate). nih.gov The content of tZRMP in the double mutant was found to be only 5% of that in the wild-type control. nih.gov This demonstrates the important role of AtSOFL1 and AtSOFL2 in maintaining cytokinin nucleotide homeostasis in plants. nih.gov

Table 2: Impact of AtSOFL1 and AtSOFL2 on Cytokinin Levels

| Genotype | Effect on AtSOFL1/2 Expression | Impact on Cytokinin Levels | Phenotype |

| Overexpression Lines | Increased | Elevated endogenous cytokinins nih.gov | Reduced apical dominance, smaller leaves, underdeveloped roots, delayed senescence nih.gov |

| sofl1 sofl2 Double Mutant | Loss-of-function | Decreased levels of tZRMP and iPRMP nih.gov | Decreased response to exogenous cytokinin nih.gov |

Comparative and Species Specific Studies

Research in Model Plant Systems

Arabidopsis thaliana as a Primary Model for Cytokinin Research

Arabidopsis thaliana has been instrumental in dissecting the cytokinin biosynthesis and signaling pathways. In this model plant, 9-Ribosyl-trans-zeatin 5'-phosphate is recognized as a direct precursor to the biologically active trans-zeatin (B1683218). The conversion is primarily catalyzed by the enzyme LONELY GUY (LOG), a cytokinin riboside 5'-monophosphate phosphoribohydrolase, which removes the ribose 5'-phosphate moiety to yield the active free base. researchgate.netnih.gov

The biosynthesis of trans-zeatin-type cytokinins, including the formation of 9-Ribosyl-trans-zeatin 5'-phosphate, is initiated by the hydroxylation of isopentenyladenine (iP)-type cytokinin precursors. This critical step is catalyzed by cytochrome P450 monooxygenases, specifically CYP735A1 and CYP735A2 in Arabidopsis. frontiersin.org These enzymes preferentially utilize iP nucleotides, such as N6-(Δ2-isopentenyl)adenosine 5'-monophosphate (iPRMP), to produce trans-zeatin riboside 5'-monophosphate. nih.gov

Studies involving grafting experiments with various cytokinin biosynthetic and transport mutants in Arabidopsis have revealed a dual long-distance signaling system. While trans-zeatin riboside is the major long-distance signal transported from the root to the shoot via the xylem, regulating both leaf size and meristem activity, the active form, trans-zeatin, also acts as a systemic signal that specifically controls leaf size. oup.comfrontiersin.orgslu.se The conversion of the riboside precursor to the active form in the shoot is dependent on LOG enzymes. oup.com

Furthermore, research on Arabidopsis has highlighted the intricate regulation of cytokinin homeostasis. For instance, the expression of CYP735A genes is influenced by factors such as nitrate availability, indicating a link between nutrient signaling and cytokinin biosynthesis. nih.gov The study of various forms of trans-zeatin, including its N-glucosides, has also been a focus in Arabidopsis. While traditionally considered inactive, recent studies have shown that trans-zeatin-N-glucosides can elicit some cytokinin-like responses, such as delaying senescence, although their effects on the transcriptome and proteome are distinct from that of the active trans-zeatin base. researchgate.netebi.ac.ukcuni.cz

Table 1: Key Enzymes in the trans-Zeatin Biosynthesis Pathway in Arabidopsis thaliana

| Enzyme | Function | Substrate(s) | Product(s) |

|---|---|---|---|

| CYP735A1/A2 | Hydroxylation of iP-type cytokinins | N6-(Δ2-isopentenyl)adenosine 5'-monophosphate (iPRMP) | 9-Ribosyl-trans-zeatin 5'-phosphate |

| LONELY GUY (LOG) | Conversion of cytokinin nucleotides to active free bases | 9-Ribosyl-trans-zeatin 5'-phosphate | trans-Zeatin |

Studies in Crop Plants and Other Species

Oryza sativa (Rice)

In rice, a staple food for a significant portion of the global population, 9-Ribosyl-trans-zeatin 5'-phosphate is a central molecule in the biosynthesis of trans-zeatin, which is crucial for growth and development. Similar to Arabidopsis, the final step in the activation of this cytokinin precursor is catalyzed by the LONELY GUY (LOG) enzyme, a cytokinin riboside 5'-monophosphate phosphoribohydrolase. frontiersin.org

Interestingly, studies in rice have also revealed a LOG-independent pathway for cytokinin activation that occurs in the apoplastic space. This pathway involves a cell wall-localized cytokinin/purine (B94841) riboside nucleosidase, CPN1, which can directly convert cytokinin ribosides to their active free-base forms. frontiersin.org This finding suggests a more complex spatial regulation of cytokinin metabolism than previously understood.

The regulation of trans-zeatin biosynthesis in rice is influenced by various internal and environmental signals. For example, the expression of CYP735A genes is negatively regulated by auxin and abscisic acid, and positively regulated by nitrogen availability, particularly glutamine-related and nitrate-specific signals. This highlights the integration of cytokinin biosynthesis with other hormonal and nutritional pathways to optimize plant growth.

Table 2: Cytokinin Metabolism in Oryza sativa

| Pathway | Key Enzyme(s) | Location | Function |

|---|---|---|---|

| LOG-dependent | LONELY GUY (LOG) | Intracellular | Conversion of 9-Ribosyl-trans-zeatin 5'-phosphate to trans-Zeatin |

| LOG-independent | CPN1 (nucleosidase) | Apoplastic space | Conversion of cytokinin ribosides to active free bases |

Zea mays (Maize)

Maize, another critical global crop, has a complex profile of endogenous cytokinins, with trans-zeatin and its various conjugated forms being prominent, particularly in the kernels. The biosynthesis of trans-zeatin in maize follows the general pathway observed in other plants, where 9-Ribosyl-trans-zeatin 5'-phosphate serves as a key precursor that is converted to the active form. The enzyme family responsible for this conversion is the cytokinin riboside 5'-monophosphate phosphoribohydrolases, homologous to the LOG enzymes found in Arabidopsis and rice.

Research has shown that maize kernels contain a wide array of cytokinin metabolites, including not only the free base and its riboside and phosphate (B84403) forms but also O-glucosides of both trans- and cis-zeatin (B600781). The presence of these various forms suggests a sophisticated regulatory network for controlling cytokinin activity and storage. For instance, O-glucosylation is considered a mechanism for reversible inactivation and transport of cytokinins.

The study of cytokinin metabolism in maize has also shed light on the distinct roles of different cytokinin isomers. While trans-zeatin is generally considered the most active form, cis-zeatin and its derivatives are also present in significant amounts and are now understood to have biological activity, being recognized by cytokinin receptors in maize.

Table 3: Major Forms of trans-Zeatin Found in Zea mays Kernels

| Compound | Type | Putative Function |

|---|---|---|

| trans-Zeatin | Active free base | Regulation of cell division and development |

| trans-Zeatin riboside | Riboside | Transport form |

| 9-Ribosyl-trans-zeatin 5'-phosphate | Ribotide | Biosynthetic precursor |

Cucumis sativus (Cucumber)

In cucumber, research on 9-Ribosyl-trans-zeatin 5'-phosphate has largely focused on the physiological roles of its dephosphorylated form, trans-zeatin riboside. Studies have demonstrated that trans-zeatin riboside is a major form of cytokinin transported in the xylem sap from the roots to the shoots. This long-distance transport is crucial for regulating various developmental processes.

One significant finding in cucumber is the role of root-derived trans-zeatin riboside in the negative regulation of adventitious root formation in the hypocotyl. This suggests a systemic signaling mechanism where cytokinins produced in the roots influence development in other parts of the plant.

While direct studies on the biosynthesis of 9-Ribosyl-trans-zeatin 5'-phosphate in cucumber are limited, the presence and transport of its riboside form strongly imply the operation of the canonical cytokinin biosynthesis pathway. This would involve the conversion of iP-type precursors to trans-zeatin-type ribotides, followed by their dephosphorylation to ribosides for transport.

Furthermore, research in cucumber has highlighted the cooperative role of cytokinins and light in chloroplast development. The accumulation of monogalactosyldiacylglycerol (MGDG), a key component of chloroplast membranes, is regulated by both light and cytokinins, indicating a synergistic interaction between these two factors in promoting photosynthesis. The biological activity of various cytokinin forms has also been assessed in cucumber, with different cytokinins showing varying effectiveness in promoting shoot multiplication in tissue culture.

Table 4: Role of trans-Zeatin Riboside in Cucumis sativus

| Process | Effect of trans-Zeatin Riboside | Location of Action |

|---|---|---|

| Adventitious Root Formation | Negative regulation (inhibition) | Hypocotyl |

| Chloroplast Development | Synergistic with light to promote MGDG synthesis | Cotyledons |

| Shoot Multiplication (in vitro) | Promotive, with varying efficacy compared to other cytokinins | Nodal explants |

Lupinus angustifolius (Lupin)

In narrow-leafed lupin, the metabolism of cytokinins transported in the xylem, including derivatives of 9-Ribosyl-trans-zeatin 5'-phosphate, is particularly active in the stem tissues, especially the bark. Studies using radiolabeled zeatin riboside have shown its rapid lateral movement from the xylem to the bark, where it undergoes extensive metabolism.

The metabolic processes in the bark are more complex than in the xylem and pith, and include the formation of O-acetyl and O-methyl derivatives of zeatin riboside and its nucleotide forms. This suggests that the stem plays a significant role in modifying the cytokinin signal that is transported from the roots to the shoot.

A unique aspect of cytokinin metabolism in Lupinus species is the formation of 9-alanyl conjugates of zeatin, known as lupinic acid. This conjugation is considered a form of irreversible inactivation, representing a distinct metabolic fate for cytokinins in this genus.

Functionally, the application of cytokinins, including zeatin riboside, to the flowers of Lupinus angustifolius has been shown to significantly increase pod set by reducing the abscission of flowers and young pods. This indicates a direct role for cytokinins in the reproductive development and yield potential of this crop.

Table 5: Metabolism and Function of trans-Zeatin Derivatives in Lupinus angustifolius

| Process | Key Findings |

|---|---|

| Metabolism in Stem | Rapid movement of zeatin riboside from xylem to bark. Formation of O-acetyl and O-methyl derivatives in the bark. |

| Conjugation | Formation of 9-alanyl conjugates (lupinic acid) as an inactivation mechanism. |

| Reproductive Development | Exogenous application of zeatin riboside increases pod set. |

Fragaria spp. (Strawberry)

The cytokinin profile in Fragaria × ananassa (strawberry) reveals a dynamic role for trans-zeatin (tZ) and its precursors during the development of flowers and receptacles, the accessory fruit. While direct quantification of 9-Ribosyl-trans-zeatin 5'-phosphate is not extensively detailed in available studies, its presence is inferred as a critical intermediate in the active cytokinin biosynthesis pathway. Research has shown that the concentration of trans-zeatin is notably high in the early stages of development, such as in flower buds and at anthesis, and then decreases as the receptacle matures into a fruit.

In one study, the trans-zeatin content in the 'Camino Real' variety was measured at various developmental stages. Flower buds contained an average of 5416.3 pmol of trans-zeatin per gram of dry weight. mdpi.com This concentration is significantly higher than in later stages of fruit development, indicating a high rate of cytokinin biosynthesis during flowering and initial fruit set. mdpi.comnih.gov This peak in active cytokinin levels is crucial for promoting the cell division necessary for the growth and development of the flower and subsequent receptacle. As the fruit develops and ripens, the concentration of trans-zeatin diminishes, suggesting a shift in hormonal regulation towards processes of cell expansion and maturation. mdpi.commdpi.com

The following table illustrates the changes in trans-zeatin concentration during the development of strawberry flowers and receptacles, highlighting the period of highest cytokinin activity.

Table 1: Concentration of trans-Zeatin in Fragaria × ananassa at Different Developmental Stages

| Developmental Stage | Average trans-Zeatin Concentration (pmol/g DW) |

| Flower Buds | 5416.3 |

| Flower at Anthesis | High (exact value variable) |

| Receptacle (8 days after anthesis) | Decreased |

| Receptacle (13 days after anthesis) | Further Decreased |

| Receptacle (21 days after anthesis) | 160.5 |

Data sourced from studies on F. × ananassa. mdpi.com

Characterization in Fungi and Pathogens

Rhizopogon roseolus

The mycorrhizal fungus Rhizopogon roseolus is known to produce and secrete cytokinins, including zeatin and zeatin riboside, into its culture medium. biologydiscussion.comnih.gov This production is significant as it demonstrates the fungus's ability to synthesize these plant hormones de novo, which can influence the symbiotic relationship with host plants. The biosynthesis of trans-zeatin in this fungus involves the hydroxylation of an isopentenyladenine (iP) side chain. mdpi.com This biochemical step is a key part of the pathway that necessarily involves phosphorylated intermediates. Although 9-Ribosyl-trans-zeatin 5'-phosphate is not always directly measured, it is an essential precursor in the synthesis of trans-zeatin riboside and subsequently trans-zeatin. The presence of the end products in fungal cultures strongly implies the activity of a biosynthetic pathway where 9-Ribosyl-trans-zeatin 5'-phosphate is a key component. nih.govuu.nl

Fusarium pseudograminearum

The cereal pathogen Fusarium pseudograminearum, which causes crown rot in wheat and barley, produces a unique class of cytokinins, termed Fusarium cytokinins. nih.govnih.gov Research has identified a specific gene cluster responsible for their biosynthesis. nih.govuq.edu.au A key enzyme in this pathway is FCK1, a bifunctional protein that initiates the synthesis by condensing adenosine (B11128) monophosphate (AMP) with dimethylallyl diphosphate (B83284) (DMAPP) to yield isoprenyl adenosine monophosphate (iPRMP). uniprot.org This precursor is then hydroxylated to form trans-zeatin riboside 5'-monophosphate (tZRMP), which is 9-Ribosyl-trans-zeatin 5'-phosphate. nih.govuniprot.org

The deletion of the FCK1 gene results in the inability of the fungus to produce Fusarium cytokinins, as well as isopentenyladenine (iP), trans-zeatin (tZ), and cis-zeatin (cZ). nih.gov This demonstrates the central role of the pathway involving phosphorylated intermediates like 9-Ribosyl-trans-zeatin 5'-phosphate in the production of active cytokinins by this pathogen. These cytokinins are thought to act as virulence factors, manipulating the host plant's physiology to favor infection. nih.govuq.edu.au

Agrobacterium tumefaciens

The plant pathogen Agrobacterium tumefaciens provides a clear example of the synthesis of 9-Ribosyl-trans-zeatin 5'-phosphate. Nopaline strains of this bacterium possess a tumor-inducing (Ti) plasmid that contains the tzs (trans-zeatin synthesizing) gene. The protein encoded by tzs directly catalyzes the formation of zeatin riboside 5'-phosphate. nih.gov Specifically, the Tzs protein converts 4-hydroxy-3-methyl-2-(E)-butenyl diphosphate (HMBDP), a product of the deoxyxylulose phosphate pathway, and AMP into zeatin riboside 5'-phosphate. nih.gov

This reaction demonstrates an alternative pathway for cytokinin biosynthesis compared to the one typically initiated by isopentenyltransferase (IPT) enzymes in plants. nih.govnih.gov The production of this cytokinin precursor is inducible by phenolic compounds like acetosyringone, which are released by wounded plants, linking cytokinin synthesis directly to the infection process. nih.gov The resulting cytokinins are believed to stimulate cell division in the host plant, contributing to the formation of the characteristic crown gall tumors. nih.gov

Comparison with Other Cytokinins and Analogs

Differentiating Roles of trans-Zeatin, cis-Zeatin, and Isopentenyladenine Derivatives

Cytokinins are a class of phytohormones with diverse forms, primarily derivatives of adenine (B156593) with an isoprenoid side chain. The most common naturally occurring cytokinins include trans-zeatin (tZ), cis-zeatin (cZ), and their precursor, isopentenyladenine (iP). These derivatives, including their riboside and phosphate forms, exhibit distinct biological activities and play different roles in plant growth, development, and stress response. oup.comnih.gov

trans-Zeatin (tZ) is generally considered the most active form of cytokinin. chemicalbook.com It binds to cytokinin receptors with high affinity, effectively inducing downstream signaling pathways that regulate processes such as cell division, shoot initiation, and delay of senescence. oup.com Its high activity is consistently observed across various bioassays, including tobacco callus growth and chlorophyll retention assays. oup.comwikipedia.org The biosynthesis of tZ primarily occurs through the methylerythritol phosphate (MEP) pathway in plastids. oup.com

cis-Zeatin (cZ) , an isomer of tZ, is often described as having low or weak biological activity in comparison to its trans counterpart. chemicalbook.comwikipedia.org While abundant in many plant species, its affinity for cytokinin receptors is much lower. oup.comnih.gov However, recent studies suggest that cZ is not merely an inactive byproduct but has specific physiological functions, particularly under conditions of limited growth or stress. nih.govchemicalbook.com The biosynthesis of cZ is linked to the degradation of tRNA, which is prenylated via the mevalonate (B85504) (MVA) pathway in the cytosol. chemicalbook.comoup.com

Isopentenyladenine (iP) is the direct precursor for the biosynthesis of both tZ and cZ. nih.gov It is formed by the action of isopentenyltransferase (IPT) enzymes. nih.gov Besides its role as a precursor, iP itself is a biologically active cytokinin, capable of inducing cell division and delaying senescence. nih.gov However, its activity can be lower than that of tZ in some assays. oup.com Like tZ, iP-type cytokinins are primarily synthesized via the MEP pathway. oup.com

The distinct origins, metabolic pathways, and biological activities of these cytokinin types allow plants to finely regulate their growth and developmental responses to various internal and external cues.

Table 2: Comparative Characteristics of trans-Zeatin, cis-Zeatin, and Isopentenyladenine Derivatives

| Characteristic | trans-Zeatin (tZ) | cis-Zeatin (cZ) | Isopentenyladenine (iP) |

| Biological Activity | High; considered the most active form. chemicalbook.com | Low to weak; active in specific contexts. oup.comwikipedia.org | Active; also serves as a precursor. nih.gov |

| Primary Role | Promotes cell division, shoot growth, delays senescence. oup.com | Regulates growth under limiting conditions, stress responses. nih.govchemicalbook.com | Precursor to zeatins, delays senescence, inhibits root growth. nih.gov |

| Biosynthesis Pathway | Primarily via the plastidial MEP pathway. oup.com | Primarily via tRNA degradation (cytosolic MVA pathway). chemicalbook.comoup.com | Primarily via the plastidial MEP pathway. oup.com |

| Receptor Affinity | High | Low | Moderate to High |

Evaluation of Synthetic Cytokinin Analogs (e.g., Thidiazuron)

Synthetic cytokinin analogs, such as Thidiazuron (TDZ), represent a class of potent plant growth regulators that often elicit cytokinin-like responses with greater intensity and persistence than their natural counterparts. Thidiazuron, a diphenylurea derivative, is structurally distinct from the adenine-based natural cytokinins like 9-Ribosyl-trans-zeatin 5'-phosphate(2-). However, its profound effects on plant cell division and differentiation have made it a subject of extensive research, particularly in the context of plant tissue culture and micropropagation.

Comparative studies between Thidiazuron and natural cytokinins, including zeatin and its derivatives, have consistently highlighted the high biological activity of TDZ. In various bioassays, TDZ has demonstrated efficacy at concentrations significantly lower than those required for adenine-type cytokinins to induce a similar physiological response. For instance, in callus bioassays with Phaseolus lunatus, Thidiazuron was found to be more active than zeatin ashs.org. This heightened activity is a recurring theme across numerous plant species where TDZ is often employed to induce shoot organogenesis, somatic embryogenesis, and axillary shoot proliferation, frequently outperforming traditional cytokinins mdpi.com.

Research into the mode of action of Thidiazuron suggests that its effects are multifaceted. Not only does it mimic the effects of natural cytokinins, but it also influences the endogenous levels of natural cytokinins. A study on strawberry (Fragaria × ananassa) shoot multiplication revealed that the application of Thidiazuron led to a significant decrease in the endogenous concentration of several cytokinins, including 9-ribosyl-trans-zeatin 5'-monophosphate (tZRMP). This suggests that while TDZ is a potent promoter of cytokinin responses, it also modulates the internal hormonal balance of the plant tissue, potentially by inhibiting the biosynthesis or promoting the degradation of natural cytokinins.

The biological activity of 9-Ribosyl-trans-zeatin 5'-phosphate(2-) has been confirmed in various assay systems. For instance, trans-zeatin riboside-5'-monophosphate has been shown to activate the CRE1/AHK4 cytokinin receptor in bacterial assays and was also active in the ARR5::GUS cytokinin bioassay in Arabidopsis mdpi.com. This demonstrates that the phosphorylated riboside of trans-zeatin is a biologically active molecule capable of initiating cytokinin signaling. However, it is generally observed that the free bases of cytokinins, such as trans-zeatin, exhibit higher biological activity than their corresponding ribosides and nucleotides in many bioassays mdpi.com.

While direct comparative studies evaluating the exogenous application of 9-Ribosyl-trans-zeatin 5'-phosphate(2-) against Thidiazuron in the same system are limited, the existing body of research allows for an indirect comparison. Given that Thidiazuron consistently demonstrates higher activity than zeatin and its riboside in numerous plant systems, it is plausible to infer that TDZ would also be more potent than 9-Ribosyl-trans-zeatin 5'-phosphate(2-). The exceptional activity of TDZ is often attributed to its greater stability and resistance to metabolic degradation within plant tissues compared to natural cytokinins.

The following data tables present research findings that illustrate the comparative effects of Thidiazuron and its influence on endogenous cytokinin levels.

Table 1: Effect of Thidiazuron (TDZ) on the Endogenous Levels of 9-ribosyl-trans-zeatin 5'-monophosphate (tZRMP) in Strawberry (Fragaria × ananassa) Shoots

| TDZ Concentration (mg·L⁻¹) | Endogenous tZRMP Content (ng·g⁻¹ FW) |

| 0 (Control) | 0.85 |

| 0.05 | 0.03 |

This table illustrates that the application of 0.05 mg·L⁻¹ TDZ significantly reduced the endogenous levels of tZRMP in strawberry shoots compared to the control group.

Table 2: Comparative Activity of Thidiazuron (TDZ) and Zeatin on Callus Growth in Phaseolus lunatus

| Compound | Optimal Concentration for Callus Growth (μM) | Relative Activity |

| Zeatin | > 1.0 | + |

| Thidiazuron | 0.01 | +++ |

This table provides a qualitative comparison of the activity of Thidiazuron and zeatin on callus growth, indicating that TDZ is significantly more active at a much lower concentration. The number of '+' symbols is indicative of the relative potency.

Q & A

Q. How can researchers accurately quantify 9-ribosyl-trans-zeatin 5'-phosphate(2−) in plant tissue extracts using spectrophotometric methods?

- Methodological Answer : Prepare a calibration curve using synthetic standards of the compound dissolved in a matrix mimicking plant extract (e.g., buffered solution with interfering metabolites). Measure absorbance at 260–280 nm (λmax for cytokinin derivatives) and validate linearity (R² ≥ 0.99) across a concentration range (e.g., 0.1–10 µM). Include blank corrections and triplicate measurements to minimize matrix effects. Use enzymatic dephosphorylation (alkaline phosphatase treatment) to confirm the identity of the phosphorylated form . For statistical rigor, calculate 95% confidence intervals for replicate measurements and report limits of detection (LOD) and quantification (LOQ) .

Q. What experimental controls are essential when synthesizing 9-ribosyl-trans-zeatin 5'-phosphate(2−) to ensure purity and structural fidelity?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to verify the ribosyl-phosphate linkage and trans-zeatin configuration. Compare chemical shifts with literature values for adenosine 5'-monophosphate derivatives (functional parent class) . Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection to assess purity (>95%) and resolve degradation products. Include negative controls (e.g., reaction mixtures without enzymes or substrates) to rule out non-specific phosphorylation .

Advanced Research Questions

Q. How can discrepancies in phosphate quantification arise when analyzing 9-ribosyl-trans-zeatin 5'-phosphate(2−) in complex biological matrices, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from matrix interference (e.g., organic acids or metal ions in plant extracts binding phosphate) or hydrolysis during sample preparation. To mitigate:

- Pre-treatment : Use solid-phase extraction (SPE) with ion-exchange cartridges to isolate phosphorylated cytokinins.

- Hydrolysis control : Add phosphatase inhibitors (e.g., sodium fluoride) during homogenization.

- Validation : Cross-validate results with liquid chromatography-tandem mass spectrometry (LC-MS/MS) using multiple reaction monitoring (MRM) transitions specific to the compound. Compare data with spectrophotometric assays to identify systematic biases .

Q. What strategies optimize the detection of 9-ribosyl-trans-zeatin 5'-phosphate(2−) in low-abundance physiological samples (e.g., root exudates)?

- Methodological Answer :

- Pre-concentration : Lyophilize samples and reconstitute in minimal solvent (e.g., 50 µL methanol:water (1:1)).

- Sensitivity enhancement : Derivatize with dansyl chloride to improve LC-MS/MS ionization efficiency.

- Isotope dilution : Use ¹⁵N- or ¹³C-labeled internal standards to correct for recovery losses during extraction.

- Data normalization : Express concentrations relative to tissue weight or protein content to account for variability in sample size .

Experimental Design & Data Interpretation

Q. How should researchers design a time-course experiment to study the turnover of 9-ribosyl-trans-zeatin 5'-phosphate(2−) under stress conditions?

- Methodological Answer :

- Sampling intervals : Collect tissues at 0, 1, 3, 6, 12, and 24 hours post-stress induction (e.g., drought or pathogen exposure).

- Replicates : Use ≥5 biological replicates per time point to account for biological variability.

- Parallel assays : Measure phosphatase activity (e.g., using p-nitrophenyl phosphate as substrate) to correlate enzymatic degradation with metabolite levels.

- Statistical analysis : Apply mixed-effects models to assess temporal trends and ANOVA with Tukey’s post hoc test for pairwise comparisons .

Q. What are the pitfalls in interpreting phosphorylation-dephosphorylation dynamics of 9-ribosyl-trans-zeatin 5'-phosphate(2−) using radiolabeling?

- Methodological Answer :

- Artifact risks : Radiolabeled ATP (e.g., γ-³²P) may incorporate non-specifically into other phosphorylated metabolites. Use cold ATP chase experiments to confirm specificity.

- Quenching efficiency : Rapidly freeze samples in liquid nitrogen to halt enzymatic activity. Validate quenching by testing residual activity in boiled controls.

- Data normalization : Express radioactivity as counts per minute (CPM) per µg protein or nmol substrate to standardize across samples .

Data Contradiction & Validation

Q. How can conflicting reports on the stability of 9-ribosyl-trans-zeatin 5'-phosphate(2−) at different pH levels be reconciled?

- Methodological Answer :

- Controlled replication : Repeat stability assays under identical buffer conditions (e.g., 50 mM Tris-HCl, pH 7.5 vs. 50 mM acetate, pH 5.0) and temperatures (4°C vs. 25°C).

- Analytical validation : Monitor degradation via HPLC-UV and confirm with LC-MS/MS to distinguish hydrolysis products (e.g., free zeatin vs. ribosyl-zeatin).

- Meta-analysis : Compare activation energies (Ea) for hydrolysis calculated from Arrhenius plots across studies to identify methodological outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.